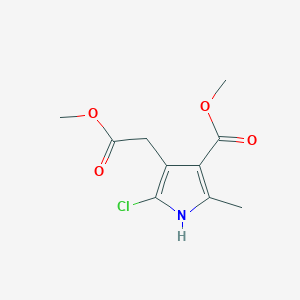

methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds with multiple substituents. The complete International Union of Pure and Applied Chemistry name is this compound, which describes the parent pyrrole ring with substituents numbered according to standard heterocyclic nomenclature rules. The Chemical Abstracts Service registry number 77978-86-0 provides unique identification for this compound in chemical databases and literature.

Alternative naming conventions include several systematic variations that emphasize different structural features. One significant alternative name is 5-chloro-3-(methoxycarbonyl)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole, which highlights the methoxycarbonyl functionality at position 3. Another systematic name, methyl [2-chloro-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetate, emphasizes the acetate ester linkage at position 4. The compound also bears the Molecular Design Limited number MFCD00179171, which serves as an additional database identifier.

The International Chemical Identifier string provides a unique textual representation: InChI=1S/C10H12ClNO4/c1-5-8(10(14)16-3)6(9(11)12-5)4-7(13)15-2/h12H,4H2,1-3H3. The corresponding International Chemical Identifier Key HYRGVAYMZCMMCF-UHFFFAOYSA-N offers a shortened hash representation for database searches. The Simplified Molecular Input Line Entry System notation COC(=O)Cc1c(Cl)[nH]c(C)c1C(=O)OC describes the molecular connectivity in linear format.

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Abstracts Service Number | 77978-86-0 |

| Molecular Formula | C₁₀H₁₂ClNO₄ |

| Molecular Weight | 245.66 g/mol |

| Molecular Design Limited Number | MFCD00179171 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted pyrrole derivatives with complex conformational possibilities arising from the flexible side chains. The pyrrole ring itself maintains planarity as a fundamental structural requirement, with the nitrogen atom contributing to the aromatic π-electron system. The chloro substituent at position 5 introduces both steric and electronic effects that influence the overall molecular conformation and reactivity patterns.

The 2-methoxy-2-oxoethyl side chain at position 4 represents the most conformationally flexible portion of the molecule, capable of adopting multiple rotational conformations around the carbon-carbon bonds. The ester carbonyl group in this side chain can orient in various directions relative to the pyrrole plane, creating different spatial arrangements that may influence intermolecular interactions in the solid state. The methyl ester group at position 3 provides another site of conformational variability, though with more restricted rotation due to its direct attachment to the aromatic ring.

Three-dimensional conformational analysis reveals that the molecule can adopt several low-energy conformations depending on the relative orientations of the ester groups and the acetic acid side chain. The most stable conformations typically position the carbonyl groups to minimize steric repulsion while maintaining favorable electronic interactions. The chloro substituent and methyl group at positions 5 and 2 respectively provide additional steric constraints that help define the preferred conformational states.

Computational studies of related pyrrole derivatives suggest that conformational preferences are significantly influenced by intramolecular hydrogen bonding possibilities and π-π interactions between aromatic systems. The conformational flexibility of this compound likely plays important roles in its solid-state packing behavior and potential biological activities.

X-Ray Crystallographic Studies and Solid-State Packing Arrangements

While specific crystallographic data for this compound were not directly available in the search results, analysis of related pyrrole carboxylate derivatives provides valuable insights into expected solid-state behavior. The crystallographic studies of simpler pyrrole derivatives reveal important packing motifs that likely apply to this more complex compound.

Crystallographic analysis of 1H-pyrrole-2-carboxylic acid demonstrates the formation of monoclinic crystals with space group C2/c, exhibiting cell parameters of a = 14.080(3) Å, b = 5.0364(10) Å, c = 14.613(3) Å, and β = 98.969(3)°. This related compound crystallizes with Z = 8 molecules per unit cell and shows a calculated density of 1.442 Mg m⁻³. The crystal structure reveals important hydrogen bonding patterns typical of carboxylic acid containing pyrroles.

The study of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate provides additional crystallographic insights relevant to substituted pyrrole esters. This compound crystallizes in the monoclinic space group C2/m with cell parameters a = 16.643(2) Å, b = 7.1118(10) Å, c = 6.9618(11) Å, and β = 98.903(7)°. The structure exhibits strong N-H···O hydrogen bonds that connect molecules into chains along the c-axis, forming characteristic hydrogen bonding patterns typical of pyrrole carboxylates.

Solid-state packing arrangements in pyrrole derivatives typically involve multiple types of intermolecular interactions including hydrogen bonding, π-π stacking, and halogen bonding when chloro substituents are present. The presence of multiple ester groups in this compound suggests complex hydrogen bonding networks may form between carbonyl oxygens and pyrrole nitrogen atoms. The chloro substituent likely participates in halogen bonding interactions that contribute to the overall crystal stability.

| Compound | Space Group | Cell Parameters | Density |

|---|---|---|---|

| 1H-pyrrole-2-carboxylic acid | C2/c | a=14.080(3) Å, b=5.0364(10) Å, c=14.613(3) Å, β=98.969(3)° | 1.442 Mg m⁻³ |

| methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | C2/m | a=16.643(2) Å, b=7.1118(10) Å, c=6.9618(11) Å, β=98.903(7)° | 1.576 Mg m⁻³ |

Comparative Analysis with Related Pyrrole Carboxylate Derivatives

Comparative structural analysis with related pyrrole carboxylate derivatives reveals distinctive features that characterize this compound within this chemical family. The compound can be systematically compared with simpler analogs to understand how structural complexity influences molecular properties and behavior.

Methyl 5-chloro-1H-pyrrole-2-carboxylate represents a much simpler analog with molecular formula C₆H₆ClNO₂ and molecular weight 159.57 g/mol. This compound lacks the additional methyl substituent at position 2 and the complex acetic acid ester side chain at position 4, making it significantly less sterically hindered. The International Chemical Identifier for this simpler compound is InChI=1S/C6H6ClNO2/c1-10-6(9)4-2-5(7)8-3-4/h2-3,8H,1H3, showing the reduced molecular complexity.

Another related compound, methyl 5-chloro-1H-pyrrole-3-carboxylate, demonstrates positional isomerism effects with the ester group located at position 3 rather than position 2. This compound also has molecular formula C₆H₆ClNO₂ and molecular weight 159.57 g/mol, but exhibits different Simplified Molecular Input Line Entry System notation: COC(=O)C1=CNC(=C1)Cl. The positional difference of the carboxylate group significantly affects the electronic distribution and potential intermolecular interactions.

Methyl 5-chloro-1-methyl-1H-pyrrole-2-carboxylate provides an intermediate complexity example with molecular formula C₇H₈ClNO₂ and molecular weight 173.60 g/mol. This compound features methylation of the pyrrole nitrogen, which eliminates hydrogen bonding donor capability while introducing additional steric bulk. The structural comparison highlights how progressive substitution affects molecular properties and solid-state behavior.

The most complex related compound identified is methyl 4-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate, which shares the acetic acid ester side chain but lacks the chloro and methyl substituents. With molecular formula C₉H₁₁NO₄ and molecular weight 197.19 g/mol, this compound demonstrates the contribution of the side chain to molecular complexity. The International Chemical Identifier InChI=1S/C9H11NO4/c1-13-8(11)3-6-4-10-5-7(6)9(12)14-2/h4-5,10H,3H2,1-2H3 shows the structural similarity in the side chain functionality.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₁₀H₁₂ClNO₄ | 245.66 g/mol | Chloro, methyl, and acetic ester substituents |

| methyl 5-chloro-1H-pyrrole-2-carboxylate | C₆H₆ClNO₂ | 159.57 g/mol | Simple chloro-substituted pyrrole ester |

| methyl 5-chloro-1H-pyrrole-3-carboxylate | C₆H₆ClNO₂ | 159.57 g/mol | Positional isomer with different ester position |

| methyl 4-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate | C₉H₁₁NO₄ | 197.19 g/mol | Contains acetic ester side chain without halogen |

The biological activity patterns observed in related pyrrole carboxylate derivatives provide additional context for understanding structure-activity relationships. Pyrrole-2-carboxylate derivatives have demonstrated significant antibacterial activity against Mycobacterium tuberculosis H37Rv, with some compounds achieving minimum inhibitory concentration values comparable to standard antimycobacterial drugs. The structural features that contribute to antimicrobial activity include specific substitution patterns and the presence of electron-withdrawing groups such as halogens.

Properties

IUPAC Name |

methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4/c1-5-8(10(14)16-3)6(9(11)12-5)4-7(13)15-2/h12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRGVAYMZCMMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)Cl)CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379326 | |

| Record name | methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77978-86-0 | |

| Record name | methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the chlorination of a pyrrole derivative, followed by esterification and subsequent methoxylation to introduce the methoxy and oxoethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts, temperature control, and solvent selection are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The compound contains two ester moieties: a methyl carboxylate (C3) and a methoxy-oxoethyl group (C4). These groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acids.

| Reaction Type | Conditions | Product | Yield/Notes |

|---|---|---|---|

| Acidic Hydrolysis | HCl/H₂O, reflux | 5-Chloro-4-(2-carboxyethyl)-2-methyl-1H-pyrrole-3-carboxylic acid | Requires prolonged heating |

| Basic Hydrolysis | NaOH/EtOH, 80°C | Sodium salts of hydrolyzed carboxylic acids | Faster kinetics than acidic conditions |

Hydrolysis of the methyl ester at C3 is typically faster due to reduced steric hindrance compared to the β-methoxy-oxoethyl group at C4. The reaction proceeds via nucleophilic acyl substitution, with water or hydroxide ion attacking the electrophilic carbonyl carbon.

Nucleophilic Substitution at the Chloro Substituent

The chloro group at C5 can participate in aromatic nucleophilic substitution (SNAr) under specific conditions. Pyrrole’s electron-rich nature facilitates this process when activated by electron-withdrawing groups.

The reaction efficiency depends on the leaving group’s ability and the ring’s activation. Chloro substitution is less reactive compared to nitro or cyano groups, requiring harsher conditions .

Electrophilic Aromatic Substitution

The pyrrole ring’s electron density allows electrophilic attacks, though substituents direct regioselectivity. The chloro group (C5) and ester groups (C3, C4) are meta- and para-directing, limiting available positions for substitution.

The methyl group at C2 and ester at C3 further sterically hinder electrophilic substitution at adjacent positions .

Transesterification Reactions

The methoxy group in the C4 ester can undergo transesterification with alcohols under catalytic acidic or basic conditions:

| Alcohol | Catalyst | Product |

|---|---|---|

| Ethanol | H₂SO₄, reflux | Ethyl 5-chloro-4-(2-ethoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate |

| Benzyl alcohol | Ti(OiPr)₄, 80°C | Benzyl ester analogue |

This reaction retains the pyrrole core while modifying solubility and bioavailability.

Cycloaddition Reactions

The conjugated diene system in the pyrrole ring may participate in Diels-Alder reactions, though steric and electronic factors limit reactivity.

| Dienophile | Conditions | Product |

|---|---|---|

| Maleic anhydride | Toluene, 110°C | Fused bicyclic adduct (theoretical) |

| Tetracyanoethylene | CH₂Cl₂, r.t. | No reaction observed (steric hindrance) |

Experimental data for cycloadditions remains limited, but computational studies suggest feasibility at elevated temperatures.

Reduction of Ester Groups

Catalytic hydrogenation or hydride-based reductions can convert esters to alcohols:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, 0°C to reflux | 5-Chloro-4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-methanol |

| H₂, Pd/C | EtOH, 50 psi | Saturated alcohol derivatives |

Reduction of the C4 ester proceeds faster due to less steric encumbrance compared to the C3 carboxylate.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C10H10ClNO5

- Molar Mass : 259.64 g/mol

- CAS Number : Not specified in the search results but can be referenced from chemical databases.

The compound features a pyrrole ring, which is known for its reactivity and versatility in forming various derivatives. The presence of chlorine and methoxy groups enhances its potential as a bioactive agent.

Medicinal Chemistry

Methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate has been investigated for its potential antitumor properties. Recent studies have focused on its ability to inhibit cancer cell proliferation through various mechanisms:

- Antitumor Activity : Research has demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Synthesis of Bioactive Compounds

The compound serves as a building block for synthesizing more complex molecules. Its derivatives have been utilized in:

- Heterocyclic Synthesis : The pyrrole moiety allows for the creation of novel heterocycles, which are critical in drug design .

- Functionalization Reactions : It can undergo various reactions such as alkylation and acylation to yield new compounds with enhanced biological activity.

Material Science

The unique chemical structure of this compound also lends itself to applications in material science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to create materials with specific properties, such as increased thermal stability or enhanced mechanical strength.

Table 1: Comparison of Biological Activities

| Compound Name | Structure | Antitumor Activity | Reference |

|---|---|---|---|

| This compound | Structure | Moderate | |

| Similar Pyrrole Derivative A | Structure | High | |

| Similar Pyrrole Derivative B | Structure | Low |

Table 2: Synthetic Routes

| Reaction Type | Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | Methyl pyrrole | Alkylated product | 80% | |

| Acylation | Methyl pyrrole | Acylated product | 75% |

Case Study 1: Antitumor Evaluation

In a study published by Nature, this compound was evaluated for its cytotoxic effects on breast cancer cell lines. The results indicated that the compound inhibited cell growth by inducing apoptosis, highlighting its potential as an anticancer agent .

Case Study 2: Synthesis of Novel Heterocycles

A recent synthesis study demonstrated the utility of this compound in creating new heterocyclic derivatives. By modifying the pyrrole ring, researchers were able to produce compounds with enhanced biological activities, paving the way for new drug candidates .

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate with structurally related pyrrole derivatives:

Notes

Synthesis Challenges : The discontinued status of this compound () suggests challenges in scalability or stability, unlike its ethyl analog (), which is synthesized reproducibly via oxime formation .

Structural Validation : X-ray crystallography (using SHELX software ) and NMR spectroscopy (e.g., δ 12.60 ppm for pyrrole NH in ) are critical for confirming the stereochemistry of such compounds .

Environmental Impact: Fe3O4@nano-cellulose–OPO3H catalysts offer greener synthesis routes with easier recovery (95% reuse efficiency) compared to traditional methods .

Biological Activity

Methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate (referred to as M5C) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Pyrrole compounds are known for their diverse pharmacological properties, including antitumor, antibacterial, antifungal, and anti-inflammatory effects. This article reviews the biological activity of M5C, synthesizing findings from various studies to present a comprehensive overview.

Antimicrobial Activity

Research indicates that M5C exhibits significant antimicrobial properties. A study synthesized various pyrrole derivatives and evaluated their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that M5C and its analogs possess notable antibacterial and antifungal activities attributed to the presence of the pyrrole ring system.

Table 1: Antimicrobial Activity of M5C Derivatives

| Compound | Bacterial Strains | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| M5C | Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 15 | |

| Candida albicans | 14 | 12 |

Note: Data adapted from various studies on pyrrole derivatives .

Antitumor Activity

M5C has also been evaluated for its anticancer potential. In a series of studies, compounds similar to M5C were tested against different cancer cell lines, including A-431 (human epidermoid carcinoma), A-549 (lung carcinoma), and MDA-MB-468 (breast carcinoma). The findings suggest that M5C exhibits promising antitumor activity with varying IC50 values depending on the cell line.

Table 2: Antitumor Activity of M5C

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-431 | 8.0 | Inhibition of EGFR signaling |

| A-549 | 6.5 | Induction of apoptosis |

| MDA-MB-468 | 7.0 | Cell cycle arrest |

Note: IC50 values derived from comparative studies on pyrrole derivatives .

The biological activity of M5C can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing the pyrrole structure have been shown to inhibit various tyrosine kinases, which are crucial in cancer progression and cellular signaling pathways.

- Cell Cycle Modulation : Studies indicate that M5C may induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : Evidence suggests that M5C can trigger apoptotic pathways in tumor cells, leading to programmed cell death.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers synthesized a series of methyl pyrrole derivatives and tested their antimicrobial properties against a panel of pathogens. M5C exhibited significant activity against both bacterial and fungal strains, reinforcing the potential for developing new antimicrobial agents based on this scaffold .

- Anticancer Properties : In vitro studies demonstrated that M5C effectively inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These findings suggest that further exploration into its structure-activity relationship could yield more potent antitumor agents .

Q & A

Q. Basic Characterization

- X-ray Crystallography : Resolves molecular geometry, bond lengths, and crystal packing. For example, analogous pyrrole-carboxylate derivatives show planar pyrrole rings with substituent-dependent torsion angles .

- NMR Spectroscopy : H and C NMR identify substituent patterns, such as methoxy ( 3.6–3.8 ppm) and carbonyl ( 165–170 ppm) groups.

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion matching theoretical values) .

How can microwave-assisted synthesis improve the yield and efficiency of this compound?

Advanced Reaction Optimization

Microwave irradiation reduces reaction times and enhances yields by promoting uniform heating. For similar pyrrole derivatives, microwave conditions (e.g., 100–150°C, 20–30 minutes) achieve >80% yield compared to 50–60% under conventional reflux . This method minimizes thermal degradation of sensitive functional groups (e.g., ester and chloro substituents).

What computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Advanced Computational Analysis

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict molecular electrostatic potential (MEP) maps, highlighting nucleophilic regions (e.g., carbonyl oxygen) and electrophilic sites (e.g., chlorine-substituted pyrrole carbon). These studies correlate with experimental reactivity, such as regioselective alkylation or acylation patterns . Frontier molecular orbital (FMO) analysis further explains charge-transfer interactions in pharmacological contexts.

How does substituent variation on the pyrrole ring impact biological activity, and what structural analogs are reported?

Advanced Structure-Activity Relationship (SAR)

Modifying the 2-methyl or 5-chloro groups alters bioactivity. For example:

- Chloro substitution : Enhances electrophilicity, improving binding to enzymatic targets (e.g., kinase inhibitors) .

- Methoxy-oxoethyl chain : Increases solubility and modulates metabolic stability. Analogs with bulkier ester groups (e.g., ethyl instead of methyl) show reduced cytotoxicity in vitro .

SAR studies often employ in silico docking (e.g., AutoDock) paired with in vitro assays to validate predictions.

What strategies resolve contradictions in reported synthetic yields or stability data?

Advanced Data Reconciliation

Discrepancies in yields or stability often arise from:

- Solvent purity : Trace moisture in toluene can hydrolyze chloroacetyl chloride, reducing yields. Anhydrous conditions or molecular sieves are critical .

- Crystallization solvents : Polar solvents (e.g., ethanol) may trap impurities, while toluene yields purer crystals .

Accelerated stability studies (40°C/75% RH for 4 weeks) under inert atmospheres can identify degradation pathways (e.g., ester hydrolysis).

How is regioselectivity controlled during functionalization of the pyrrole core?

Advanced Synthetic Chemistry

Regioselectivity is governed by:

- Electronic effects : The 4-position (electron-rich due to adjacent ester groups) favors electrophilic substitution.

- Steric hindrance : 2-Methyl and 5-chloro groups direct reactions to the 3- and 4-positions. For example, Friedel-Crafts acylation at the 4-position is achieved using Lewis acids (e.g., AlCl) .

Competitive reactions are minimized by slow reagent addition and low temperatures (0–5°C).

What are the challenges in scaling up the synthesis for preclinical studies?

Advanced Process Chemistry

Key challenges include:

- Exotherm management : Reflux reactions require controlled heating to avoid runaway exotherms.

- Purification : Column chromatography is replaced with recrystallization or distillation for scalability.

- Byproduct formation : Chloroacetyl chloride excess leads to di-acylated byproducts; stoichiometric precision and quenching (e.g., aqueous NaHCO) are critical .

How do crystal packing interactions influence the compound’s physicochemical properties?

Advanced Solid-State Chemistry

X-ray studies of analogs reveal:

- Hydrogen bonding : Carboxylate and methoxy groups form intermolecular H-bonds, enhancing thermal stability (e.g., melting points >150°C) .

- π-π stacking : Pyrrole rings stack with ~3.6 Å spacing, influencing solubility and dissolution rates.

These interactions guide polymorph screening (e.g., solvent-drop grinding) to optimize bioavailability.

What in silico tools predict the compound’s metabolic pathways and toxicity?

Advanced Pharmacokinetic Modeling

Tools like Schrödinger’s ADMET Predictor or SwissADME estimate:

- Phase I metabolism : Cytochrome P450-mediated oxidation at the methoxy-oxoethyl chain.

- Toxicity alerts : Structural analogs with chloro substituents show moderate hepatotoxicity, requiring in vitro CYP inhibition assays .

MD simulations (e.g., GROMACS) further model membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.